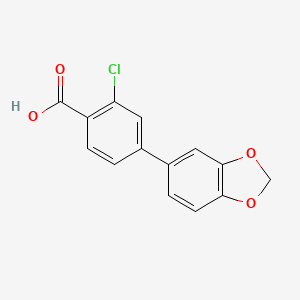
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% (2C4MDPA) is a synthetic organic compound with a wide range of applications in the fields of science, technology, and medicine. This compound is a white crystalline solid with a molecular weight of 263.5 g/mol and a melting point of 115-118 °C. 2C4MDPA is a versatile molecule, as it can be used as a starting material for the synthesis of various compounds and has been studied for its potential applications in drug delivery, as an intermediate in organic synthesis, as a reagent in medicinal chemistry, and as a catalyst in photochemical reactions. The synthesis of 2C4MDPA is relatively simple and can be achieved with a few steps.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed to interact with certain enzymes and receptors in the body, leading to the production of various bioactive compounds. These compounds can then interact with other molecules in the body, leading to a variety of biological effects. For example, 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), leading to the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the production of cytokines, which are involved in the immune response. In addition, 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been shown to have anti-cancer and anti-fungal effects in vitro. It has also been shown to have a protective effect against oxidative stress, to reduce the production of reactive oxygen species, and to increase the levels of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively safe and stable, and it can be synthesized in a few steps with a high yield. In addition, it is relatively inexpensive and can be easily stored and transported.
However, there are also some limitations to the use of 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments. It is a toxic compound and should be handled with care. In addition, it is not soluble in water, which can make it difficult to use in some experiments. Finally, its effects can vary depending on the concentration and the conditions of the experiment.
Zukünftige Richtungen
There are several potential future directions for the study of 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95%. Further research is needed to better understand the mechanism of action of this compound and its potential applications in drug delivery and biomedical engineering. In addition, its potential therapeutic effects, such as its anti-inflammatory and anti-cancer activities, should be further investigated. Finally, new methods for the synthesis of 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% should be developed to improve its yield and reduce its toxicity.
Synthesemethoden
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized from 4-chlorobenzoic acid and 3,4-methylenedioxyphenylacetonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine. The reaction yields a white crystalline solid with a yield of 95%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been studied for its potential applications in drug delivery, as an intermediate in organic synthesis, as a reagent in medicinal chemistry, and as a catalyst in photochemical reactions. It has been used as a starting material for the synthesis of various compounds, such as N-alkyl-2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% derivatives, which are potential anti-inflammatory agents. It has also been used to synthesize molecules with potential anti-cancer and anti-fungal activities. In addition, 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been used in the synthesis of polymeric materials for drug delivery and in the development of new materials for biomedical applications, such as tissue engineering.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-5-8(1-3-10(11)14(16)17)9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZKKEUUDBDUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














